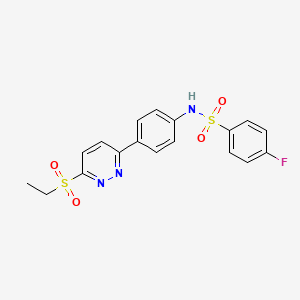

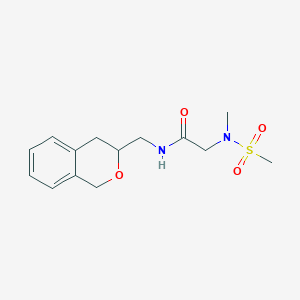

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel sulfonamides with biologically active pyridine moieties has been explored in recent research. One such compound, 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, was prepared through the condensation of an acetophenone derivative with 2-cyanoacetohydrazide. This intermediate was then reacted with various aldehydes, including 4-fluorobenzaldehyde, to yield hydrazono-ethyl-N-ethyl-N-methylbenzene sulfonamides. Further reactions with malononitrile and ethyl cyanoacetate produced oxopyridine derivatives. An alternative synthesis route involved the interaction of the intermediate with arylidine malononitrile and arylidine ethyl cyanoacetate in the presence of trimethylamine as a catalyst .

Molecular Structure Analysis

The molecular structure of these sulfonamides is characterized by the presence of a pyridine ring, which is a key feature for their biological activity. The introduction of a fluorine atom, as seen in the COX-2 inhibitor JTE-522, has been shown to preserve the potency of the COX-2 enzyme inhibition while significantly increasing selectivity over COX-1. This structural modification suggests that the presence of a fluorine atom can enhance the biological activity and selectivity of sulfonamide derivatives .

Chemical Reactions Analysis

The chemical reactivity of these sulfonamides is demonstrated by their ability to undergo various reactions to form different derivatives. The interaction with aldehydes and subsequent reactions with malononitrile and ethyl cyanoacetate indicate that these compounds can be modified to produce a range of biologically active molecules. The introduction of a fluorine atom has been specifically highlighted as a modification that can enhance enzyme inhibition selectivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide are not explicitly detailed in the provided papers, the general properties of sulfonamide derivatives can be inferred. These compounds typically exhibit good solubility in polar solvents and may have varying degrees of solubility in water depending on the nature of the substituents. The presence of a fluorine atom is likely to affect the acidity and lipophilicity of the molecule, potentially improving its pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Copper-Catalyzed Radical N-Demethylation

This study discusses an N-demethylation process using N-fluorobenzenesulfonimide as an oxidant, highlighting a conversion involving N-(phenylsulfonyl)benzenesulfonamide derivatives (Xu Yi et al., 2020).

Synthesis of Antitumor Agents

Sulfonamide derivatives, including structures similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide, have been designed and synthesized for potential use as antitumor agents, showcasing their applications in cancer treatment (Z. Huang, Z. Lin, J. Huang, 2001).

Antiproliferative and Apoptotic Activities

A study on substituted indazole derivatives, including arylsulfonamides, revealed significant antiproliferative and apoptotic activities against human tumor cell lines, indicating their potential in cancer therapy (N. Abbassi et al., 2014).

COX-2 Inhibition

Research on benzenesulfonamide derivatives, such as 4-fluorobenzenesulfonamides, shows their role in inhibiting cyclooxygenase-2 (COX-2), a significant factor in the treatment of rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Pro-apoptotic Effects in Cancer Cells

Certain sulfonamide derivatives have been shown to activate pro-apoptotic genes in cancer cells, offering a pathway for cancer treatment (A. Cumaoğlu et al., 2015).

Reactions with Pyrrole and Pyrrole Derivatives

A study explores the reactions of N-(polychloroethylidene)-sulfonamides with pyrrole, leading to the formation of compounds with potential applications in organic synthesis (I. Rozentsveig et al., 2008).

Groundwater Remediation

A paper discusses the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate in the presence of sulfonamides, highlighting its application in environmental remediation (Saerom Park et al., 2016).

Binding to Tubulin's Colchicine Site

Research shows that certain sulfonamide drugs can bind to the colchicine site of tubulin, impacting cell division and offering insights into cancer treatment strategies (Mithu Banerjee et al., 2005).

Propiedades

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-12-11-17(20-21-18)13-3-7-15(8-4-13)22-28(25,26)16-9-5-14(19)6-10-16/h3-12,22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWBNXFFCMEYJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)

![2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2560356.png)

![N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2560359.png)

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B2560360.png)

![[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2560361.png)

![2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile](/img/structure/B2560362.png)